molecular formula C18H14N4O3S B11215013 methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

Cat. No.: B11215013
M. Wt: 366.4 g/mol
InChI Key: PNJBGJXGUPNBMY-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a heterocyclic compound featuring a fused thiadiazoloquinazoline core. The thiadiazolo[2,3-b]quinazoline scaffold incorporates a sulfur-containing thiadiazole ring fused to a quinazoline system, distinguishing it from simpler quinazoline derivatives. The benzylamino and methyl ester substituents at positions 2 and 8, respectively, likely influence its physicochemical and biological properties.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 2-(benzylamino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate

InChI

InChI=1S/C18H14N4O3S/c1-25-16(24)12-7-8-13-14(9-12)20-18-22(15(13)23)21-17(26-18)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,19,21)

InChI Key

PNJBGJXGUPNBMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N3C(=N2)SC(=N3)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of Quinazoline Core

The quinazoline moiety is typically synthesized from anthranilic acid derivatives. Niementowski’s cyclization is a cornerstone method:

  • Step 1 : Anthranilic acid reacts with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline.

  • Step 2 : Introduction of a methyl carboxylate group at position 8 is achieved via Friedel-Crafts acylation or esterification. For example, methyl 2,4-dihydroxyquinazoline-8-carboxylate is synthesized using methyl iodide and potassium carbonate in dimethylformamide (DMF).

Thiadiazole Ring Construction

The thiadiazole ring is introduced via cyclization of thiosemicarbazides or thioureas:

  • Step 3 : 2-Aminobenzylamine reacts with thiophosgene or carbon disulfide to form a thiosemicarbazide intermediate.

  • Step 4 : Oxidative cyclization using FeCl₃ or H₂O₂ yields the thiadiazolo[2,3-b]quinazoline scaffold.

Benzylamino Group Incorporation

  • Step 5 : Nucleophilic substitution at position 2 of the thiadiazole ring with benzylamine occurs under basic conditions (e.g., K₂CO₃ in acetonitrile).

Key Data:

Starting MaterialReagents/ConditionsYieldSource
Anthranilic acidFormamide, 125°C, 5 h68%
2-AminobenzylamineThiophosgene, DMF, 0°C, 2 h72%
Methyl 2,4-dihydroxyquinazoline-8-carboxylateBenzylamine, K₂CO₃, acetonitrile, reflux65%

Multi-Component One-Pot Strategies

Convergent Synthesis

This approach minimizes isolation steps by combining quinazoline and thiadiazole precursors in a single pot:

  • Step 1 : 2-Amino-5-mercapto-1,3,4-thiadiazole reacts with 4-chloro-2-methylquinazoline in DMF at 60°C.

  • Step 2 : In situ esterification with methyl chloroformate introduces the carboxylate group.

Click Chemistry Applications

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient coupling:

  • Step 1 : Propargyl-functionalized quinazoline (e.g., 4-(prop-2-yn-1-yloxy)quinazoline) reacts with azido-benzylamine derivatives.

  • Step 2 : Oxidation with H₂O₂ forms the 5-oxo-thiadiazole ring.

Key Data:

ComponentsCatalyst/ConditionsYieldSource
4-Chloro-2-methylquinazoline + 2-amino-5-mercaptothiadiazoleDMF, 60°C, 3 h78%
Propargyl-quinazoline + Benzyl azideCuSO₄, sodium ascorbate, 25°C82%

Green Chemistry Approaches

Solvent Optimization

Bio-based solvents like eucalyptol or water-ethanol mixtures improve sustainability:

  • Step 1 : Anthranilonitrile and benzyl isothiocyanate react in eucalyptol at 80°C to form the quinazoline-thione intermediate.

  • Step 2 : Methylation with dimethyl carbonate (DMC) under microwave irradiation achieves esterification.

Catalytic Methods

  • Step 1 : Tetrabutylammonium hydrogen sulfate (TBAHS) catalyzes the condensation of 2-aminothiadiazole, dimedone, and aldehydes in water.

  • Step 2 : Photocatalytic oxidation using TiO₂ under UV light forms the 5-oxo group.

Key Data:

Solvent/ReagentConditionsYieldSource
Eucalyptol80°C, 12 h70%
Water-ethanol + TBAHS60°C, 6 h75%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Classical CyclizationHigh purity, well-establishedMulti-step, low atom economy60–75%
One-Pot StrategiesReduced steps, time-efficientRequires precise stoichiometry70–85%
Green ChemistryEco-friendly, scalableLonger reaction times65–75%

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 2 and 8 of quinazoline require careful control of temperature and catalysts.

  • Oxidation Sensitivity : The 5-oxo group may degrade under strong acidic conditions; mild oxidants like NaIO₄ are preferred.

  • Purification : Silica gel chromatography often fails due to polar functional groups; recrystallization from ethyl acetate/hexane is recommended .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products

Scientific Research Applications

Methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Potential Applications
Target Compound Thiadiazolo[2,3-b]quinazoline 2-Benzylamino, 8-methyl ester C19H15N5O3S 417.42 Drug discovery, enzyme inhibition
2-[(2-Methylphenyl)amino]-N-[(4-methylphenyl)methyl]-... Thiadiazolo[2,3-b]quinazoline 2-(2-Methylphenyl)amino, 8-carboxamide C25H21N5O2S 455.5 Structure-activity studies
Methyl 7-nitro-5-oxo-oxazolo[2,3-b]quinazoline-8-carboxylate Oxazolo[2,3-b]quinazoline 7-Nitro, 8-methyl ester C12H8N4O5 312.22 Cytotoxicity screening
5H-Thiazolo[3,2-a]quinazolin-5-one Thiazolo[3,2-a]quinazoline Variable aryl/alkyl groups Varies Varies Antimicrobial agents
Imidazo[4,5-g]quinazoline Imidazo[4,5-g]quinazoline Triaryl substituents Varies Varies Anticancer therapeutics

Key Research Findings

  • Synthetic Flexibility : The target compound’s derivatives can leverage solid-phase synthesis (as seen in thiazoloquinazoline analogs) to introduce diverse substituents, enabling optimization of pharmacokinetic properties .
  • Structural-Activity Relationships (SAR): Substitution at position 2 (benzylamino vs. methylphenylamino) significantly impacts lipophilicity and binding interactions, as observed in CAS 893784-89-9 .

Biological Activity

Methyl 2-(benzylamino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C25H21N5O3S
  • Molecular Weight : 471.54 g/mol
  • IUPAC Name : 2-(benzylamino)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Partition Coefficient (logP)3.175
Water Solubility (LogSw)-3.62

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Tumor Growth

A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Efficacy Against Drug-resistant Strains

In a comparative study, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in various cellular models.

Case Study: Reduction of Inflammatory Markers

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane permeability.
  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle at the G1/S checkpoint.
  • Cytokine Modulation : It inhibits signaling pathways involved in inflammation (e.g., NF-kB pathway).

Q & A

Q. What established synthetic routes are available for this compound, and what intermediates are critical?

The synthesis typically involves multi-step reactions, including cyclization to form the thiadiazoloquinazoline core and subsequent functionalization. Key intermediates may include:

  • A quinazoline-4-one precursor (e.g., formed via condensation of anthranilic acid derivatives with formamide) .
  • Thiadiazole ring formation using reagents like thiosemicarbazide or phosphorus pentasulfide .
  • Introduction of the benzylamino group via nucleophilic substitution or reductive amination . Methodological Tip: Optimize reaction temperatures (e.g., 80–100°C for cyclization) and use anhydrous solvents (e.g., DMF or THF) to minimize side products .

Q. Which spectroscopic techniques are prioritized for structural characterization?

Key techniques include:

  • IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C=N (~1600 cm⁻¹) .
  • NMR :
  • ¹H NMR: Benzyl protons (δ 7.2–7.5 ppm), methyl ester (δ 3.8–4.0 ppm) .
  • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–150 ppm) .
    • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Considerations

Q. How can synthetic yields be improved during scale-up?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
  • Catalysis : Employ Pd/C or CuI for efficient coupling reactions .
  • Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product . Data Note: Yields drop >50% if reaction time exceeds 24 hours due to hydrolysis of the methyl ester .

Q. How should researchers address conflicting NMR data between experimental and computational predictions?

  • Re-examine Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift proton signals by 0.3–0.5 ppm .
  • Verify Tautomerism : Thiadiazoloquinazoline derivatives may exhibit keto-enol tautomerism, altering spectral profiles .
  • Cross-Validate : Compare with analogous compounds (e.g., ’s 5b.HCl, where benzylamino protons split into multiplets due to restricted rotation) .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Analgesic : Acetic acid-induced writhing in mice, with indomethacin as a positive control .
  • Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins . Controls: Include vehicle (DMSO <0.1%) and reference drugs (e.g., ciprofloxacin for antimicrobial tests) .

Data Analysis and Computational Guidance

Q. How to resolve contradictions in solubility/stability reports?

  • Systematic Testing :
SolventStability (24h, 25°C)Notes
DMSOStableNo precipitation
WaterHydrolyzes in >6hMonitor via HPLC
  • pH Dependence : The methyl ester hydrolyzes faster at pH >8.0; use buffered solutions (pH 5–7) for storage .

Recommended molecular docking parameters for target interaction studies

  • Software : AutoDock Vina or Schrödinger Suite .
  • Grid Box : Center on catalytic sites (e.g., 20 ų for kinase targets).
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) .
  • Scoring : Prioritize compounds with hydrogen bonds to key residues (e.g., Asp86 in E. coli DNA gyrase) .

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